Vernakalant-Hydrochlorid

Übersicht

Beschreibung

Vernakalant Hydrochlorid ist ein Antiarrhythmikum der Klasse III, das hauptsächlich zur schnellen Umwandlung von Vorhofflimmern in den Sinusrhythmus bei Erwachsenen eingesetzt wird. Es wurde von Cardiome Pharma entwickelt und wird unter dem Markennamen Brinavess vermarktet . Diese Verbindung ist besonders wirksam bei der Behandlung von Vorhofflimmern mit kürzlichem Beginn und ist damit ein wertvolles Werkzeug in der Kardiologie.

2. Herstellungsmethoden

Die Synthese von Vernakalant Hydrochlorid umfasst mehrere wichtige Schritte:

Selektive Aminoschutz: Das Ausgangsmaterial wird einer selektiven Aminoschutzreaktion unterzogen.

Nucleophile Addition: Es folgt eine nucleophile Additionsreaktion.

Nucleophile Substitution: Der nächste Schritt beinhaltet eine nucleophile Substitution.

Entschützung: Die geschützte Aminogruppe wird dann entschützt.

Cyclisierung: Cyclisierung der Zwischenverbindung.

Reduktion: Die Verbindung wird reduziert.

Salzbildung: Schließlich wird das Hydrochloridsalz gebildet

Diese Schritte werden unter milden Bedingungen durchgeführt, wodurch das Verfahren für die industrielle Produktion geeignet ist. Die Verwendung von preiswerten und leicht verfügbaren Ausgangsmaterialien erhöht die Machbarkeit der großtechnischen Synthese weiter.

Wissenschaftliche Forschungsanwendungen

Vernakalant Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Pharmakologie: Forschungen zu seiner Pharmakokinetik und Pharmakodynamik tragen zum Verständnis seines Wirksamkeits- und Sicherheitsprofils bei.

Medizinische Chemie: Studien konzentrieren sich auf die Verbesserung seiner Synthese und die Entwicklung von Analoga mit besseren therapeutischen Profilen.

5. Wirkmechanismus

Vernakalant Hydrochlorid entfaltet seine Wirkung durch die Blockierung atrialer spannungsgesteuerter Natriumkanäle in dosis- und frequenzabhängiger Weise. Es hemmt auch den späten Natriumstrom (INa), der die intraatriale Leitung beeinflusst . Darüber hinaus blockiert es atriumsspezifische Kaliumströme, verlängert die Refraktärzeit und verstärkt seine antiarrhythmischen Wirkungen .

Wirkmechanismus

Target of Action

Vernakalant hydrochloride primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, particularly in the atria. By interacting with these targets, Vernakalant can influence the heart’s rhythm and rate.

Mode of Action

Vernakalant hydrochloride acts by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner . It also inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of Vernakalant for INa also increases .

Biochemical Pathways

Vernakalant hydrochloride affects the biochemical pathways involved in the generation and propagation of action potentials in the atria. It blocks currents in all phases of the atrial action potential, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents . This results in the prolongation of the refractory period, which is the period during which the heart muscle cannot be re-excited immediately after a contraction .

Pharmacokinetics

Vernakalant hydrochloride is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolizers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolizers . The area under the plasma Vernakalant concentration-time curve from 0 to 90 minutes was estimated to be 15% higher in CYP2D6 poor metabolizers than extensive metabolizers .

Result of Action

The primary result of Vernakalant hydrochloride’s action is the rapid conversion of atrial fibrillation to sinus rhythm . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .

Action Environment

The action of Vernakalant hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit the liver enzyme CYP2D6 might theoretically increase Vernakalant concentrations in the body . This has been found to be of no clinical significance . Furthermore, the drug’s efficacy can be affected by the patient’s physiological state, such as the presence of ischemic heart disease and valvular states .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Vernakalant hydrochloride interacts with various enzymes and proteins. It blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It also blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction .

Cellular Effects

Vernakalant hydrochloride has significant effects on various types of cells and cellular processes. It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period . It also blocks atrial voltage-gated sodium channels and inhibits late sodium current, which confers its effect on intra-atrial conduction .

Molecular Mechanism

Vernakalant hydrochloride exerts its effects at the molecular level through various mechanisms. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases .

Temporal Effects in Laboratory Settings

In clinical trials of vernakalant versus placebo, a statistically significant number of patients converted to normal sinus rhythm after receiving vernakalant . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .

Dosage Effects in Animal Models

Vernakalant hydrochloride is a multiple ion channel blocker that exerts in vivo anti-fibrillatory (anti-arrhythmic) efficacy (ED 50 = 1.5 μmol/kg/min iv. against ischemia-induced arrhythmias in rats) via atrial-selective Kv1.5 blockage .

Metabolic Pathways

Vernakalant hydrochloride is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .

Transport and Distribution

Vernakalant hydrochloride displays low protein binding and the free fraction of vernakalant in human serum is 53-63% at concentration range of 1-5 μg/ml .

Vorbereitungsmethoden

The synthesis of vernakalant hydrochloride involves several key steps:

Selective Amino Protection: The starting material undergoes selective amino protection.

Nucleophilic Addition: This is followed by a nucleophilic addition reaction.

Nucleophilic Substitution: The next step involves nucleophilic substitution.

Deprotection: The protected amino group is then deprotected.

Cyclization: Cyclization of the intermediate compound occurs.

Reduction: The compound is reduced.

Salt Formation: Finally, the hydrochloride salt is formed

These steps are carried out under mild conditions, making the process suitable for industrial production. The use of cheap and readily available starting materials further enhances the feasibility of large-scale synthesis.

Analyse Chemischer Reaktionen

Vernakalant Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Synthese und Modifikation der Verbindung.

Substitutionsreaktionen: Häufig verwendete Reagenzien sind Nucleophile und Elektrophile, die die Substitution von funktionellen Gruppen ermöglichen.

Cyclisierungsreaktionen: Diese Reaktionen sind für die Bildung der cyclischen Struktur der Verbindung unerlässlich.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Vernakalant-Hydrochlorid-Verbindung zu erhalten.

Vergleich Mit ähnlichen Verbindungen

Vernakalant Hydrochlorid ist im Vergleich zu anderen Antiarrhythmika einzigartig aufgrund seiner selektiven Wirkung auf das Atriumgewebe und seiner minimalen Auswirkungen auf das Ventrikelgewebe. Ähnliche Verbindungen sind:

Amiodaron: Ein weiteres Antiarrhythmikum der Klasse III mit breiteren Wirkungen auf Atrium- und Ventrikelgewebe.

Die selektive Wirkung und der schnelle Wirkungseintritt von Vernakalant Hydrochlorid machen es zu einer bevorzugten Wahl für die akute Behandlung von Vorhofflimmern.

Eigenschaften

IUPAC Name |

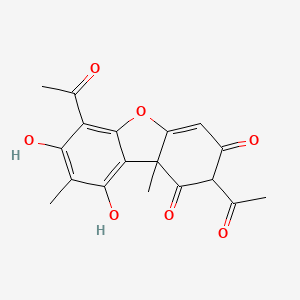

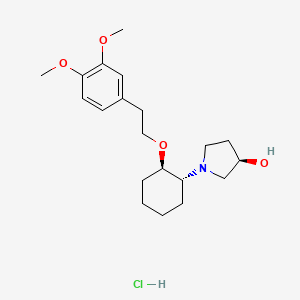

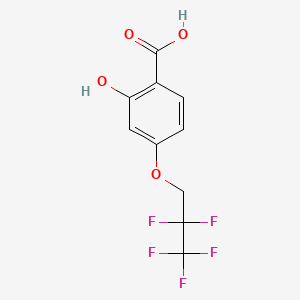

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYCBFEEFHTMK-IIUXMCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976007 | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748810-28-8, 605683-48-5 | |

| Record name | Vernakalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 748810-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)